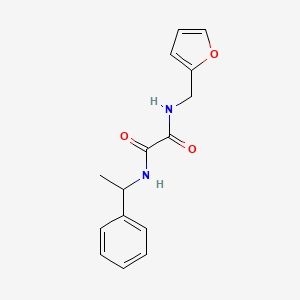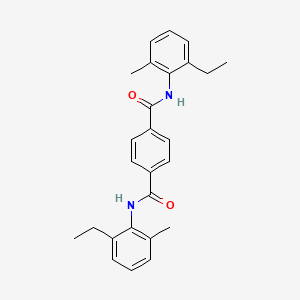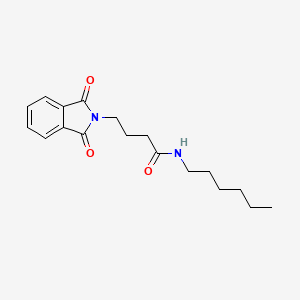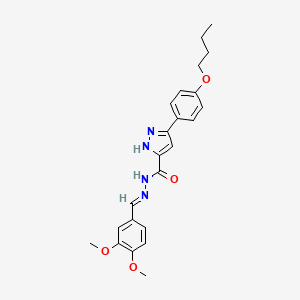![molecular formula C27H27N5O6S B11640761 ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate](/img/structure/B11640761.png)
ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, sulfonyl, and glycine ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, often under basic conditions.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or alcohol.
Amidation Reactions: These reactions involve the formation of an amide bond between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the final product is purified using techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
Ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary, but typical conditions include controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and pharmaceuticals.
作用機序
The mechanism of action of ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate can be compared with other similar compounds, such as:
- Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
- Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates
These compounds share similar functional groups and structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
特性
分子式 |
C27H27N5O6S |
|---|---|
分子量 |
549.6 g/mol |
IUPAC名 |
ethyl 2-[[5-[4-[4-(2-amino-2-oxoethoxy)anilino]phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C27H27N5O6S/c1-3-37-25(34)15-29-39(35,36)23-14-18(9-8-17(23)2)26-21-6-4-5-7-22(21)27(32-31-26)30-19-10-12-20(13-11-19)38-16-24(28)33/h4-14,29H,3,15-16H2,1-2H3,(H2,28,33)(H,30,32) |
InChIキー |
IFDBMUQVXOCSEO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B11640678.png)






![Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11640738.png)
![3-(2-Methylprop-2-EN-1-YL)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11640744.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640751.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640754.png)
![5-[4-(Benzyloxy)-3-bromobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11640758.png)
![1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640768.png)
![6-chloro-3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11640773.png)
